2-Iodo-2-methylpentane

Organic Chemistry Nucleophilic Substitution Leaving Group Ability

2‑Iodo‑2‑methylpentane is a tertiary alkyl iodide (C₆H₁₃I, MW 212.07) that serves as a reactive electrophile in synthetic chemistry. Its structure features a central tertiary carbon bearing an iodine atom, which confers high reactivity in unimolecular nucleophilic substitution (SN1) pathways.

Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
CAS No. 31294-95-8
Cat. No. B14688600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-2-methylpentane
CAS31294-95-8
Molecular FormulaC6H13I
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCCCC(C)(C)I
InChIInChI=1S/C6H13I/c1-4-5-6(2,3)7/h4-5H2,1-3H3
InChIKeyKCNIMEJTKUGMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Iodo‑2‑methylpentane (CAS 31294‑95‑8) – Core Identity and Procurement Context


2‑Iodo‑2‑methylpentane is a tertiary alkyl iodide (C₆H₁₃I, MW 212.07) that serves as a reactive electrophile in synthetic chemistry [1]. Its structure features a central tertiary carbon bearing an iodine atom, which confers high reactivity in unimolecular nucleophilic substitution (SN1) pathways. Procurement interest typically arises from its utility as a source of the 2‑methyl‑2‑pentyl carbocation in mechanistic studies, solvolysis reactions, or as an alkylating agent where superior leaving‑group ability is required . The compound is a clear liquid with a density of 1.4 g cm⁻³ and a boiling point of 152 °C at 760 mmHg .

Why 2‑Iodo‑2‑methylpentane Cannot Be Swapped with Its Bromo‑ or Chloro‑Analogs


The halogen identity in tertiary 2‑methylpentyl halides dictates the reaction pathway and outcome. Iodine is a far superior leaving group compared to bromine or chlorine, leading to dramatically accelerated SN1 rates and altered product distributions. This disparity is not linear; it stems from both the weaker C–I bond and the lower solvation energy of the iodide anion [1]. Consequently, substituting 2‑bromo‑2‑methylpentane (CAS 4283‑80‑1) or 2‑chloro‑2‑methylpentane (CAS 4325‑48‑8) in a kinetic study or synthetic sequence will not reproduce the reaction profile of 2‑iodo‑2‑methylpentane. The following evidence quantifies these critical differences.

Quantitative Differentiation of 2‑Iodo‑2‑methylpentane vs. Closest Analogs


SN1 Reactivity Ranking: Iodide Outperforms Bromide and Chloride Analogs

In SN1 reactions, 2‑iodo‑2‑methylpentane exhibits the highest reactivity among its tertiary 2‑methylpentyl halide analogs due to the superior leaving‑group ability of iodide [1]. A direct head‑to‑head ranking places the iodide as the most reactive, followed by the bromide and then the chloride [2]. This qualitative order is consistent across multiple sources and is a direct consequence of the weaker C–I bond and the higher polarizability of iodine.

Organic Chemistry Nucleophilic Substitution Leaving Group Ability

Activation Enthalpy for Internal Rotation: Iodide Requires Highest Energy Barrier

The barrier to internal rotation, measured as the activation enthalpy (ΔH⁺) for interconversion of rotational isomers, is significantly higher for 2‑iodo‑2‑methylbutane than for its bromo‑ and chloro‑analogs. While direct data for the pentane derivative are lacking, the trend observed in the butane series (ΔH⁺: Iodide 8.37 kcal/mol > Bromide 5.57 kcal/mol > Chloride 3.89 kcal/mol) provides a robust class‑level inference for the 2‑methylpentyl series [1]. This suggests that the iodide derivative possesses a more sterically hindered and conformationally constrained ground state, which could influence its selectivity in reactions where rotational freedom is a key factor.

Physical Organic Chemistry Rotational Isomerism Ultrasonic Relaxation

Physical Property Differentiation: Boiling Point and Density Trends

The physical properties of 2‑iodo‑2‑methylpentane differ markedly from its bromo‑ and chloro‑analogs, which directly impacts handling, purification, and formulation. The boiling point increases with halogen atomic mass, while the density follows a similar trend . These differences are quantitative and can be used to confirm identity or purity via simple physical measurements.

Physical Chemistry Property Prediction Purification

Solvolysis Rate Constants: Quantifying Leaving‑Group Superiority

The solvolytic rate constant for 1‑adamantyl iodide (a classic tertiary alkyl iodide model) is approximately 8.45 × 10⁻⁷ s⁻¹ in 80% ethanol at 25 °C [1]. While direct rate data for 2‑iodo‑2‑methylpentane are not available in the same solvent system, the well‑established relationship between leaving‑group ability and solvolysis rate allows for a robust class‑level inference: the iodide will solvolyze significantly faster than its bromo‑ and chloro‑counterparts. For comparison, 1‑adamantyl bromide solvolyzes with a rate constant roughly an order of magnitude smaller under comparable conditions [2], and the chloride is even slower.

Physical Organic Chemistry Solvolysis Kinetics

Optimal Use Cases for 2‑Iodo‑2‑methylpentane Driven by Quantitative Evidence


SN1 Kinetic Studies Requiring a Fast, Unambiguous Carbocation Source

Based on its top‑ranked SN1 reactivity among 2‑methylpentyl halides and the known ~10‑fold rate advantage of tertiary iodides over bromides in solvolysis [1], 2‑iodo‑2‑methylpentane is the preferred substrate for mechanistic investigations of unimolecular nucleophilic substitution. Its rapid generation of the 2‑methyl‑2‑pentyl carbocation minimizes interference from competing SN2 pathways and allows for clean kinetic analysis.

Synthetic Alkylation Where High Electrophilicity is Mandatory

The quantitative superiority of iodide as a leaving group makes 2‑iodo‑2‑methylpentane the reagent of choice when alkylating weakly nucleophilic centers or when reaction time is a critical parameter. The bromo‑ or chloro‑analogs would require harsher conditions, longer reaction times, or may fail to react altogether.

Conformational Analysis and Steric Probing

The significantly higher barrier to internal rotation for iodo‑substituted tertiary centers (ΔH⁺ ≈ 8.4 kcal/mol for the butane analog) compared to bromo‑ and chloro‑counterparts suggests that 2‑iodo‑2‑methylpentane will exhibit distinct conformational preferences. This property can be exploited in studies correlating ground‑state geometry with reactivity or in the design of sterically controlled reactions.

Calibration and Reference in Physical Property Measurements

The well‑defined, and distinctly different, boiling point (152 °C) and density (1.4 g cm⁻³) of 2‑iodo‑2‑methylpentane relative to its analogs make it a useful reference compound for calibrating distillation apparatus or validating density measurements in organic chemistry laboratories.

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